

# KetoABNO scalability industrial applications

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## Compound Focus: KetoABNO

CAS No.: 7123-92-4

Cat. No.: S615531

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## KetoABNO vs. Alternative Catalysts

The table below compares **KetoABNO** with other common nitroxyl radical catalysts based on key properties and performance metrics derived from recent research.

Catalyst	Key Characteristic	Oxidation Potential (vs. Ag/Ag+)	Steric Hindrance	Reported Performance & Advantages
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| **KetoABNO** | High oxidation potential, ketone handle for bioconjugation | +521 mV [1] | Low [1] | • Superior to TEMPO in ethyl lactate to pyruvate oxidation [1] • 98% yield in benzyl alcohol oxidation with Bi(NO<sub>3</sub>)<sub>3</sub> [2] • Highest yield (81%) in α-cyanation of piperidines [3] | | **ABNO** | Balanced reactivity and synthetic accessibility | +419 mV [1] | Low [1] | • A practical alternative for many alcohol oxidations [1] • 84% yield in α-cyanation under optimized conditions [3] | | **TEMPO** | Historically common, stable radical | +320 mV [1] | High [1] | • Lower yield (89%) in benzyl alcohol oxidation vs. **KetoABNO** (95%) [2] • Poor yield (10%) in α-cyanation of piperidines [3] | | **4-Acetamido-TEMPO (ACT)** | TEMPO derivative | Information Missing | High | • Higher yield (92%) than TEMPO in benzyl alcohol oxidation [2] |

## Detailed Experimental Methodologies

Here are the protocols and results for key experiments that demonstrate **KetoABNO**'s performance.

## Aerobic Oxidation of Alcohols with Bismuth Nitrate

This protocol describes a green and efficient system for oxidizing alcohols to carbonyl compounds [2].

- **Reaction Setup:** In a Schlenk tube, combine the alcohol substrate (1 mmol),  $\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$  (10 mol%), and **KetoABNO** (5 mol%) in acetonitrile (2 mL).
- **Reaction Conditions:** Heat the mixture at 65°C for 2 hours under an air balloon atmosphere with stirring.
- **Workup & Analysis:** After completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature. The product can be isolated and purified by standard techniques like column chromatography. Yields are determined gravimetrically or via NMR.

**Results:** This system achieved **98% isolated yield** in the oxidation of benzyl alcohol to benzaldehyde and was successfully demonstrated on a gram-scale for the oxidation of 1-phenylethanol to acetophenone in **94% yield** [2].

## Electrochemical $\alpha$ -Cyanation of Piperidines

This method enables the functionalization of secondary piperidines without requiring N-protection, which is valuable for pharmaceutical synthesis [3].

- **Reaction Setup:** Use an undivided electrochemical cell with a graphite rod working electrode and a platinum wire counter electrode. Combine the piperidine substrate (0.2 mmol), ABNO or **KetoABNO** (10 mol%), and TMSCN (2.0 equiv) in dichloromethane (0.1 M). Add methanol (0.5 equiv) as a proton shuttle.
- **Reaction Conditions:** Perform constant-current electrolysis at 3 mA for 3-6 hours (approx. 3.0-3.5 F/mol of charge).
- **Workup & Analysis:** After electrolysis, the solvent is removed under reduced pressure. The product is purified by flash column chromatography, often isolated as a salt (e.g., p-toluenesulfonate).

**Results:** In a direct comparison, the **KetoABNO-mediated reaction gave an 81% NMR yield** of the cyanated product, outperforming ABNO (66% yield) and TEMPO (10% yield) under similar conditions [3].

## Aerobic Oxidation of Aldehydes to Carboxylic Acids

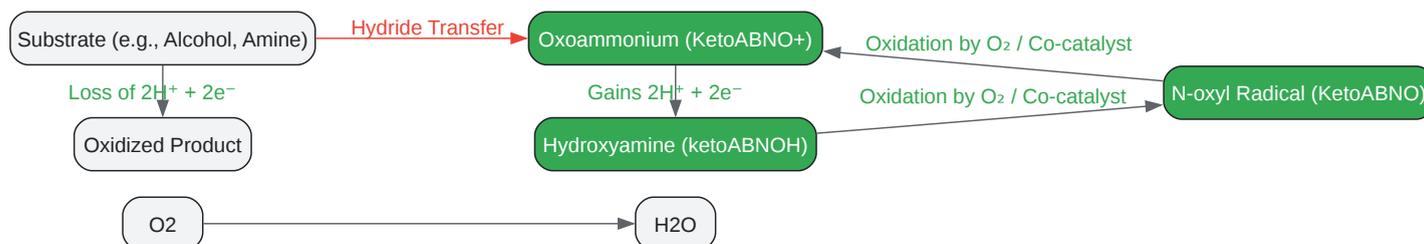
This metal-free, cocatalytic system allows for the mild oxidation of aldehydes, preventing racemization of chiral centers [1] [4].

- **Reaction Setup:** In a suitable reaction vessel, combine the aldehyde substrate, **KetoABNO** (catalytic amount), and  $\text{NaNO}_2$  (catalytic amount).
- **Reaction Conditions:** Stir the mixture in an oxygen atmosphere (e.g.,  $\text{O}_2$  balloon) at room temperature or mild heating.
- **Workup & Analysis:** The carboxylic acid product can be isolated by aqueous workup and purified if necessary.

**Results:** The mild conditions were key to a one-pot sequential synthesis of  $\alpha$ -chiral carboxylic acids via asymmetric hydroformylation of alkenes followed by oxidation **without racemization** [4].

## KetoABNO Catalytic Cycle

The following diagram illustrates the general catalytic cycle that underpins **KetoABNO**'s effectiveness in aerobic oxidation reactions, based on its ability to interconvert between three states [5] [1].



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## Key Takeaways for R&D

- **Scalability Indicators:** The documented **gram-scale synthesis of KetoABNO** itself and the successful execution of **gram-scale reactions** (e.g., alcohol oxidation, electrochemical cyanation) are strong positive indicators for its potential scalability [1] [2] [3].

- **Industrial Appeal: KetoABNO's** high activity allows for lower loadings and milder conditions, while its use of **molecular oxygen as a terminal oxidant** is both cost-effective and environmentally friendly, aligning with green chemistry principles sought in industry [2].
- **Application Beyond Small Molecules:** Its utility in **protein modification and bioconjugation** opens a distinct and valuable application path for drug development, particularly for creating antibody-drug conjugates (ADCs) [5] [1].

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**Address:** Ontario, CA 91761, United States

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